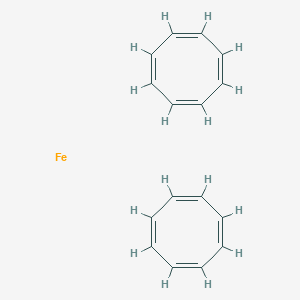
Cyclooctatetraene;iron
Vue d'ensemble
Description
Cyclooctatetraene;iron, also known as (Cyclooctatetraene)iron tricarbonyl, is used as primary and secondary intermediates . It is an unsaturated derivative of cyclooctane, with the formula C8H8 .
Synthesis Analysis
Stable N-heterocyclic carbenes (NHCs) can mediate unusual organometallic transformations in solution at room temperature. Depending on the choice of NHC initiator, stoichiometric or catalytic reactions of bis(cyclooctatetraene)iron [Fe(COT) 2] ensue .Molecular Structure Analysis
The solid-state structure of each complex was determined by single-crystal X-ray diffraction, and close inspection of the metrical parameters revealed significant COT ligand reduction .Chemical Reactions Analysis
Reactions of cyclooctatetraene with iron carbonyls under various conditions give not only the monomeric (η4-C8H8)Fe (CO)3 but three C8H8Fe2 (CO)6 isomers and one C8H8Fe2 (CO)5 isomer .Physical And Chemical Properties Analysis
A new synchrotron-based study of the vacuum ultraviolet (VUV) absorption spectrum for cyclooctatetraene (COT) shows a series of broad peaks .Applications De Recherche Scientifique
Redox-Induced Structural Changes : Golovin and Weaver (1988) used infrared spectroelectrochemistry to investigate the redox-induced structural changes of cyclooctatetraene iron tricarbonyl. Their research provides insights into the detailed mechanisms of these changes, demonstrating the capabilities of Fourier Transform Infrared (FTIR) spectroscopy combined with electrochemical techniques in exploring complex molecular transformations (Golovin & Weaver, 1988).
Nuclear Magnetic Resonance Studies : Chierico and Mognaschi (1973) conducted a nuclear magnetic resonance (NMR) study on crystalline bis(cyclooctatetraene)iron. They observed significant changes in NMR line-width and second moment variations with temperature, providing valuable information about the molecular motions within the crystal structure of this compound (Chierico & Mognaschi, 1973).
Electron-Transfer Reactions and Structural Consequences : A study by Tulyathan and Geiger (1980) on the electron-transfer parameters of cyclooctatetraene iron tricarbonyl revealed that no large structural changes accompany the reduction of this compound in either the first or second one-electron step. This finding has implications for understanding the stability and reactivity of cyclooctatetraene iron compounds in redox processes (Tulyathan & Geiger, 1980).
Binuclear Cyclooctatetraene–Iron Carbonyl Complexes : Wang et al. (2016) explored the synthesis and characterization of binuclear cyclooctatetraene–iron carbonyl complexes. Their work demonstrates the complex nature of these compounds, including their fluxionality and valence tautomerism, which are essential for understanding their chemical behavior and potential applications (Wang et al., 2016).
Hapticity in Mononuclear Transition Metal Carbonyl Complexes : Wang et al. (2010) investigated the hapticity of cyclooctatetraene in its mononuclear transition metal carbonyl complexes, predicting the existence of various types of coordination. This research provides a deeper understanding of how cyclooctatetraene interacts with different transition metals, influencing the properties and potential applications of these complexes (Wang et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
cyclooctatetraene;iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H8.Fe/c2*1-2-4-6-8-7-5-3-1;/h2*1-8H;/b2*2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSLSXKBFNCQNV-MZLYQNCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=CC=C1.C1=CC=CC=CC=C1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1=C\C=C/C=C\C=C1.C\1=C\C=C/C=C\C=C1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045915 | |
| Record name | Bis(cyclooctatetraene)iron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctatetraene;iron | |
CAS RN |
12184-52-0 | |
| Record name | Bis(cyclooctatetraene)iron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



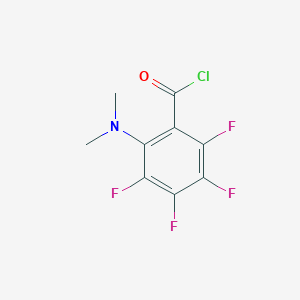
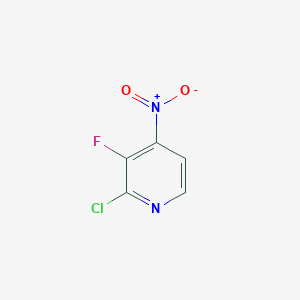
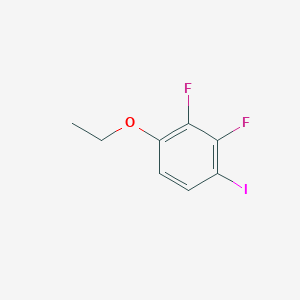
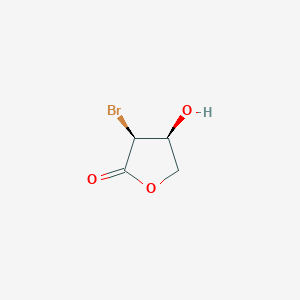
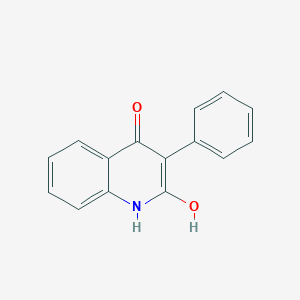
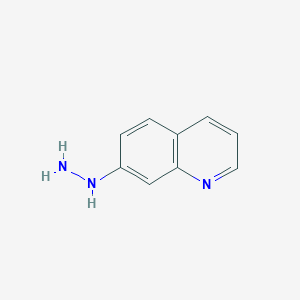
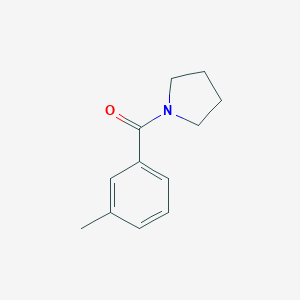
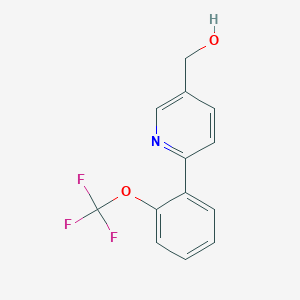
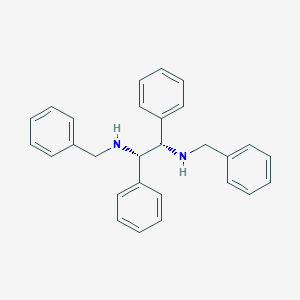
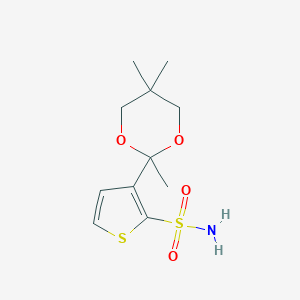
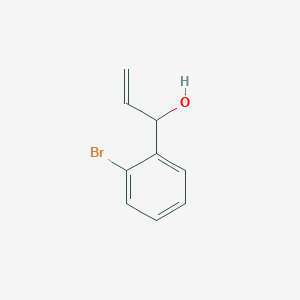
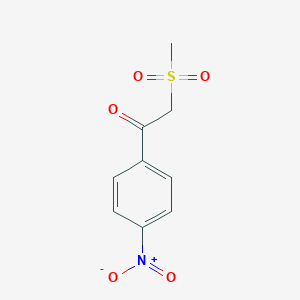
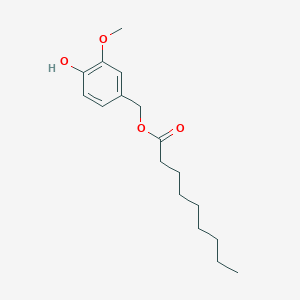
![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)